molecular formula C9H19NO B1317677 1-Butyl-4-hydroxypiperidine CAS No. 86518-68-5

1-Butyl-4-hydroxypiperidine

Cat. No.: B1317677
CAS No.: 86518-68-5
M. Wt: 157.25 g/mol
InChI Key: RLKMOPWWGZKHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-hydroxypiperidine is an organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Mechanism of Action

Target of Action

1-Butyl-4-hydroxypiperidine, also known as 1-butylpiperidin-4-ol, is a chemical compound used in the synthesis of various pharmaceuticals . .

Mode of Action

It’s often used as a building block in the synthesis of various compounds . The exact interaction with its targets would depend on the specific derivative being synthesized and the biological context in which it’s used.

Biochemical Pathways

The specific pathways affected would depend on the final compound synthesized .

Result of Action

The effects would be determined by the final compound that is synthesized using this compound .

Action Environment

The action environment of this compound would be largely dependent on the final compound it’s used to synthesize. Factors such as pH, temperature, and the presence of other molecules could influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4-hydroxypiperidine can be synthesized through several methods. One common approach involves the reaction of 1-butylpiperidine with an oxidizing agent to introduce the hydroxyl group at the fourth position. Another method includes the hydrogenation of 1-butyl-4-piperidone in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Catalysts such as palladium on carbon or platinum oxide are commonly used to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-hydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 1-butylpiperidine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: 1-Butyl-4-piperidone or 1-butyl-4-piperidinecarboxaldehyde.

    Reduction: 1-Butylpiperidine.

    Substitution: 1-Butyl-4-halopiperidine or 1-butyl-4-alkoxypiperidine.

Scientific Research Applications

1-Butyl-4-hydroxypiperidine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of piperidine-based drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other piperidine derivatives.

Comparison with Similar Compounds

1-Butyl-4-hydroxypiperidine can be compared with other piperidine derivatives, such as:

    1-Methyl-4-hydroxypiperidine: Similar structure but with a methyl group instead of a butyl group, leading to different chemical properties and applications.

    4-Hydroxypiperidine: Lacks the butyl group, making it less lipophilic and potentially altering its biological activity.

    1-Butyl-4-piperidone: Contains a ketone group instead of a hydroxyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1-Butyl-4-hydroxypiperidine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H19_{19}NO
  • IUPAC Name : this compound

This compound contains a piperidine ring with a hydroxyl group at the 4-position and a butyl substituent at the nitrogen atom, which influences its biological interactions.

Antiviral Activity

Research indicates that piperidine derivatives, including this compound, exhibit antiviral properties. A study highlighted that modifications to the piperidine structure can enhance its ability to inhibit influenza virus replication. The mechanism involves interference with the viral replication cycle, particularly at early stages post-infection .

Table 1: Antiviral Activity of Piperidine Derivatives

CompoundEC50_{50} (μM)Selectivity Index
This compoundTBDTBD
tert-butyl 4-(quinolin-4-yloxy)piperidine0.05>160,000

Note: TBD indicates that specific values for this compound need further investigation.

Neuropharmacological Effects

Piperidine derivatives are also studied for their effects on neurotransmitter systems. For instance, compounds similar to this compound have shown potential as ligands for dopamine transporters, which may have implications in treating conditions such as Parkinson's disease and addiction .

Table 2: Dopamine Transporter Inhibition

CompoundIC50_{50} (nM)Binding Affinity
This compoundTBDTBD
(+)-5 (related compound)0.46High

Influenza Virus Inhibition

In a study focused on the structure-activity relationship (SAR) of piperidine derivatives, researchers synthesized several analogs to evaluate their potency against influenza virus strains. The findings suggested that certain structural features significantly enhance antiviral activity. Although specific data for this compound was not detailed, the overall trend indicates promising antiviral potential within this chemical class .

Toxicity and Safety Profile

The safety profile of piperidine derivatives is crucial for their therapeutic application. Preliminary data suggests that certain analogs do not exhibit significant cytotoxicity at millimolar concentrations, indicating a favorable safety margin . Further toxicological assessments specific to this compound are necessary to establish its viability as a therapeutic agent.

Properties

IUPAC Name

1-butylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-6-10-7-4-9(11)5-8-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMOPWWGZKHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546156
Record name 1-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86518-68-5
Record name 1-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
1-Butyl-4-hydroxypiperidine
Reactant of Route 3
Reactant of Route 3
1-Butyl-4-hydroxypiperidine
Reactant of Route 4
Reactant of Route 4
1-Butyl-4-hydroxypiperidine
Reactant of Route 5
1-Butyl-4-hydroxypiperidine
Reactant of Route 6
Reactant of Route 6
1-Butyl-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.